6-Methyl-1,6-diazaspiro[3.4]octan-2-one
Description
6-Methyl-1,6-diazaspiro[3.4]octan-2-one is a spirocyclic compound featuring a diazaspiro[3.4]octane core with a methyl group at the 6-position and a ketone at the 2-position. The ketone functional group distinguishes it from other diazaspiro compounds, likely influencing its reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
7-methyl-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C7H12N2O/c1-9-3-2-7(5-9)4-6(10)8-7/h2-5H2,1H3,(H,8,10) |
InChI Key |
CITFKVDEOVXTAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
6-Methyl-1,6-diazaspiro[3.4]octane (CID 68237458): Lacks the 2-ketone group but shares the methyl-substituted diazaspiro core. Predicted Collision Cross Section (CCS) values for its adducts range from 124.9–132.9 Ų, suggesting moderate molecular size and polarity .
1-Methyl-1,6-diazaspiro[3.4]octane : Differs in the position of the methyl group (1 vs. 6) and lacks the ketone. Commercially available at $100/100 mg, indicating synthetic accessibility .
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1352926-14-7): Features a benzyl group and Boc protection, enhancing steric bulk and stability for laboratory use .
6-Boc-2,6-diazaspiro[3.4]octane : Boc protection at the 6-position modifies nitrogen reactivity, commonly used in peptide synthesis .
Physicochemical Properties
*Predicted properties based on analogs: The ketone likely reduces basicity compared to amine-containing analogs and may enhance hydrogen-bonding capacity.
Research and Development Implications
Drug Discovery : The ketone group offers a handle for further derivatization (e.g., forming hydrazones or Schiff bases), which could enhance interactions with biological targets .
Structure-Activity Relationship (SAR) : Comparative studies with methyl-, benzyl-, and Boc-substituted analogs are needed to elucidate the ketone’s role in bioactivity.
Q & A
Q. Advanced
- Continuous Flow Reactors : Improve reaction control (e.g., 72% yield in hydrogenation steps for structurally similar compounds) .
- Catalyst Screening : Palladium on carbon (Pd/C) or palladium hydroxide enhances hydrogenation efficiency in deprotection steps .
- Solvent Optimization : Polar aprotic solvents (e.g., THF/MeOH mixtures) stabilize intermediates during cyclization .
What structure-activity relationships (SARs) govern the biological activity of this compound derivatives?
Q. Advanced
- Methyl Substitution : The 6-methyl group increases lipophilicity (LogP ~0.32) and membrane permeability compared to unsubstituted analogs .
- Spirocyclic Rigidity : The fused ring system restricts conformational flexibility, enhancing target binding specificity (e.g., antitumor activity in phenyl-substituted analogs) .
- Electron-Withdrawing Groups : Carboxamide or ketone derivatives (e.g., 2-one) improve metabolic stability but may reduce solubility .
How does the stability of this compound vary under different storage conditions?
Q. Advanced
- Thermal Stability : Decomposition occurs above 136°C (flash point), necessitating storage below 25°C .
- Hydrolytic Sensitivity : The 2-one group is prone to hydrolysis in aqueous media; lyophilized storage in inert atmospheres (N₂/Ar) is recommended .
- Light Sensitivity : UV exposure degrades the spirocyclic core; amber glass vials are advised for long-term storage .
What analytical challenges arise in quantifying this compound in complex matrices?
Q. Advanced
- Chromatographic Co-Elution : Similar retention times to byproducts (e.g., des-methyl analogs) require UPLC with tandem MS (MS/MS) for resolution .
- Ionization Efficiency : Low-polarity derivatives (PSA ~15.27 Ų) may suppress ESI-MS signals; alternative ionization methods (APCI) are recommended .
- Quantitative NMR : Internal standards (e.g., TMSP) improve accuracy in deuterated solvents like DMSO-d₆ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
